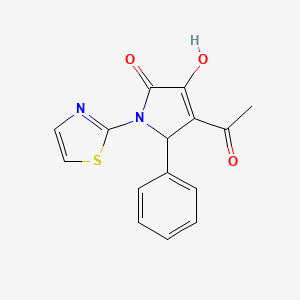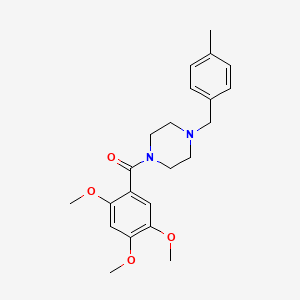![molecular formula C17H27NO B4886189 1-[4-(4-ethylphenoxy)butyl]piperidine](/img/structure/B4886189.png)
1-[4-(4-ethylphenoxy)butyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(4-ethylphenoxy)butyl]piperidine, also known as EBP or N-ethyl-4-(4-phenylbutyl)piperidine, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of neuroscience. EBP has been found to interact with several neurotransmitter systems in the brain, including the dopamine, norepinephrine, and serotonin systems, making it a promising candidate for the treatment of various neurological disorders.
Mécanisme D'action
1-[4-(4-ethylphenoxy)butyl]piperidine is believed to act as a dopamine reuptake inhibitor, preventing the reuptake of dopamine into presynaptic neurons and leading to increased dopamine levels in the synapse. Additionally, 1-[4-(4-ethylphenoxy)butyl]piperidine has been found to interact with the norepinephrine and serotonin systems in the brain, further contributing to its potential therapeutic effects.
Biochemical and Physiological Effects:
1-[4-(4-ethylphenoxy)butyl]piperidine has been found to have a number of biochemical and physiological effects, including increased dopamine release, increased serotonin levels, and increased norepinephrine levels. Additionally, 1-[4-(4-ethylphenoxy)butyl]piperidine has been found to have antioxidant properties, which may contribute to its potential neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[4-(4-ethylphenoxy)butyl]piperidine in lab experiments is its ability to selectively target dopamine reuptake, making it a potentially useful tool for studying the dopamine system in the brain. However, one limitation of using 1-[4-(4-ethylphenoxy)butyl]piperidine is its relatively short half-life, which may make it difficult to study its long-term effects.
Orientations Futures
There are several potential future directions for research on 1-[4-(4-ethylphenoxy)butyl]piperidine, including its potential use in the treatment of addiction, its effects on neuroinflammation, and its potential neuroprotective effects in neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanisms underlying 1-[4-(4-ethylphenoxy)butyl]piperidine's effects on the dopamine, norepinephrine, and serotonin systems, as well as its potential interactions with other neurotransmitter systems in the brain.
Méthodes De Synthèse
1-[4-(4-ethylphenoxy)butyl]piperidine can be synthesized through a multi-step process involving the reaction of 4-ethylphenol with 1,4-dibromobutane, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final step involves the reaction of the resulting alcohol with piperidine in the presence of a strong acid catalyst.
Applications De Recherche Scientifique
1-[4-(4-ethylphenoxy)butyl]piperidine has been studied for its potential use in the treatment of various neurological disorders, including Parkinson's disease, depression, and addiction. In animal studies, 1-[4-(4-ethylphenoxy)butyl]piperidine has been found to increase dopamine release in the brain, leading to improved motor function in Parkinson's disease models. Additionally, 1-[4-(4-ethylphenoxy)butyl]piperidine has been found to have antidepressant effects in animal models of depression, possibly through its interaction with the serotonin system.
Propriétés
IUPAC Name |
1-[4-(4-ethylphenoxy)butyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO/c1-2-16-8-10-17(11-9-16)19-15-7-6-14-18-12-4-3-5-13-18/h8-11H,2-7,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYUNCLZVAHTIPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCCCN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(4-Ethylphenoxy)butyl]piperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![potassium 4-{2-[4-(dipropylamino)benzylidene]hydrazino}benzenesulfonate](/img/structure/B4886120.png)
![propyl [(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B4886122.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride](/img/structure/B4886136.png)
![5-{3-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4886142.png)
![methyl 3-[2-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propoxy]benzoate](/img/structure/B4886145.png)
![2-{[5-(2-anilino-2-oxoethyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B4886149.png)
![N-({[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-2-chlorobenzamide](/img/structure/B4886154.png)



![2-ethoxy-N-{4-[(ethylamino)sulfonyl]phenyl}benzamide](/img/structure/B4886178.png)
![2-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4-nitrophenol](/img/structure/B4886180.png)
![1-(2-methoxyphenyl)-4-[3-(1-piperidinylsulfonyl)benzoyl]piperazine](/img/structure/B4886195.png)